

# Linacлотide-d4: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Linacлотide-d4*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **Linacлотide-d4**, a deuterated analog of the therapeutic peptide Linacлотide. It is intended to serve as a technical resource for professionals engaged in research, analytics, and drug development. This guide details the compound's core properties, relevant experimental protocols for its use and characterization, and the biological pathway of its parent compound, Linacлотide.

## Core Physical and Chemical Properties

**Linacлотide-d4** is the deuterated form of Linacлотide, a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor.<sup>[1][2][3]</sup> It is primarily intended for use as an internal standard for the quantification of Linacлотide in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).<sup>[4][5]</sup> The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analyses, without significantly altering its chemical behavior.

## General Properties

This table summarizes the fundamental identifiers and characteristics of **Linacлотide-d4**.

Property	Data
Analyte Name	Linaclotide-d4
Synonyms	L-Cysteiny-L-cysteiny-L- $\alpha$ -glutamyl-L-tyrosyl-L-cysteiny-L-cysteiny-L-asparaginy-L-proly-L-alanyl-L-cysteiny-L-threonylglycyl-L-cysteiny-L-tyrosine-d4, cyclic (1 $\rightarrow$ 6),(2 $\rightarrow$ 10),(5 $\rightarrow$ 13)-tris(disulfide)
Parent CAS Number	851199-59-2[6][7][8]
Appearance	Solid[4][5]
Primary Use	Internal standard for the quantification of Linaclotide.[4][5]

## Chemical Structure and Composition

The structural details define the precise composition and mass of **Linaclotide-d4**.

Property	Data
Molecular Formula	C <sub>59</sub> H <sub>75</sub> D <sub>4</sub> N <sub>15</sub> O <sub>21</sub> S <sub>6</sub> [4][6][7]
Molecular Weight	1530.8 g/mol (also reported as 1530.76 and 1530.78 g/mol ) [4][6][7]
Chemical Purity	≥95% (as Linaclotide)[4]
Deuterium Incorporation	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> ); ≤1% d <sub>0</sub> [4][5]

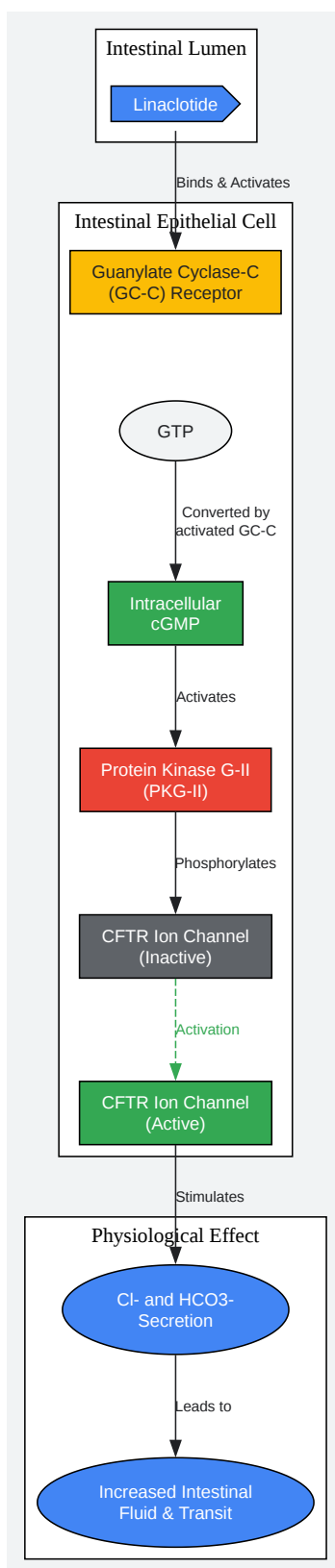
## Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of the standard.

Property	Data
Solubility	Organic Solvents: Soluble in DMSO and Dimethylformamide (DMF) at approximately 30 mg/mL.[4][5] Aqueous Buffers: Sparingly soluble. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.[5] For aqueous solutions, it is recommended to first dissolve the compound in DMSO.[9]
Storage Temperature	-20°C[4][5][9]
Stability	≥ 4 years at -20°C.[4][5][9]

## Biological Context: Linacлотide's Mechanism of Action

**Linacлотide-d4** serves as an analytical standard for Linacлотide, a drug that acts locally on the intestinal epithelium.[10][11] Understanding the parent drug's mechanism is crucial for its development and analysis. Linacлотide is a guanylate cyclase-C (GC-C) agonist.[2][11][12] Its binding to the GC-C receptor on the luminal surface of intestinal enterocytes initiates a signaling cascade.[1][10] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[10][12] Elevated cGMP activates the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[2][10] The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, which increases intestinal fluid and accelerates transit, thereby alleviating constipation.[1][2][11]



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Linacotide's intracellular signaling cascade.

## Experimental Protocols

The following sections detail generalized protocols relevant to the use and analysis of **Linacotide-d4** and its parent compound. These are intended as guides and should be adapted based on specific instrumentation and experimental goals.

### Protocol: Quantification of Linacotide using LC-MS/MS

**Linacotide-d4** is the ideal internal standard for quantifying Linacotide in plasma due to its similar chemical properties and distinct mass. This protocol outlines a typical workflow using Solid-Phase Extraction (SPE) for sample cleanup followed by UPLC-MS/MS analysis.[\[13\]](#)

Objective: To accurately measure the concentration of Linacotide in a biological matrix (e.g., human plasma).

Materials:

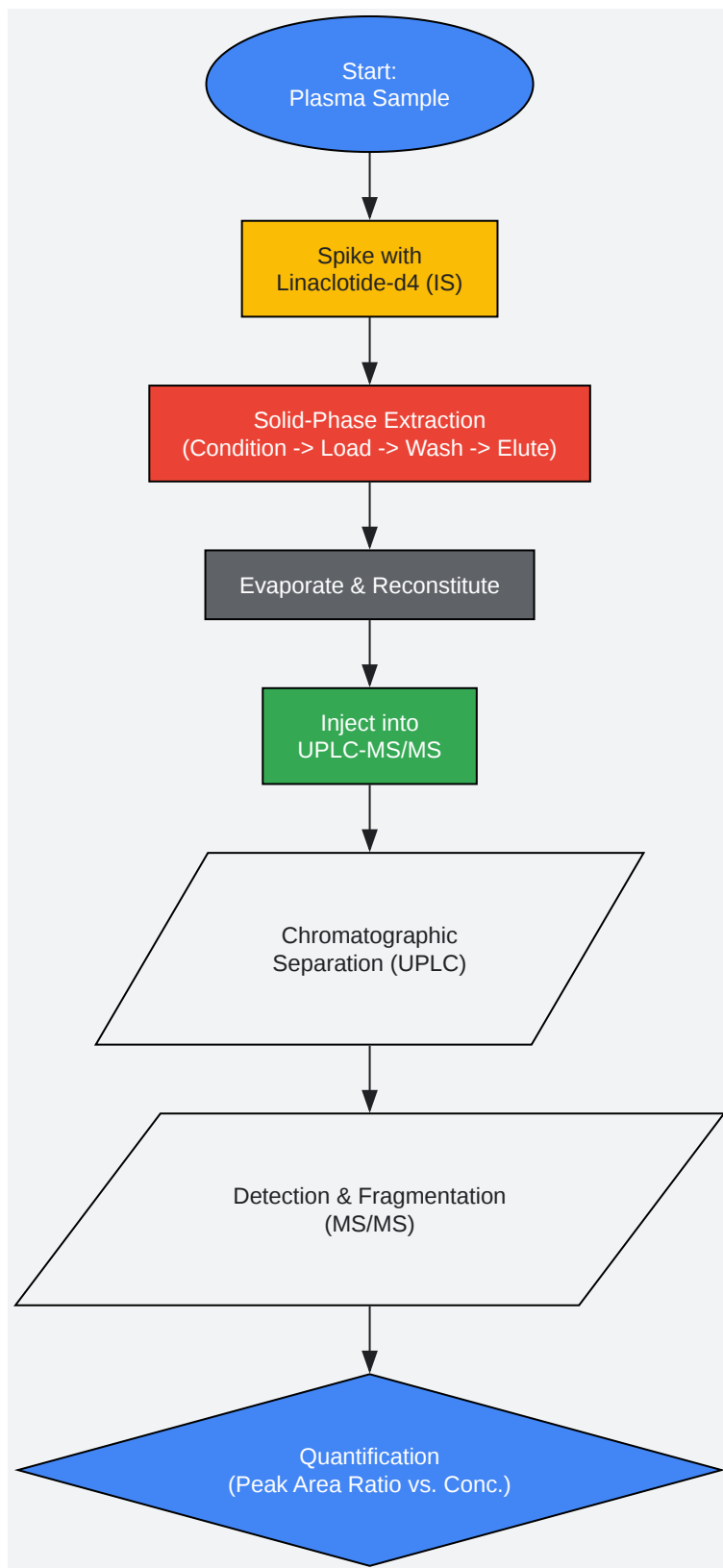
- Linacotide (for calibration standards)
- **Linacotide-d4** (Internal Standard, IS)
- Human Plasma (or other relevant matrix)
- Mixed-mode SPE cartridges (e.g., Oasis MAX)[\[13\]](#)
- Methanol, Acetonitrile (ACN), Water (LC-MS grade)
- Formic Acid (FA)
- UPLC-MS/MS system with electrospray ionization (ESI) source[\[13\]](#)

Methodology:

- Preparation of Standards and Samples:
  - Prepare a stock solution of **Linacotide-d4** in an appropriate organic solvent (e.g., DMSO).

- Prepare calibration curve standards by spiking known concentrations of Linacotide into the plasma matrix (e.g., 10-4000 pg/mL).[13]
- Prepare Quality Control (QC) samples at low, medium, and high concentrations.
- For each unknown sample, calibration standard, and QC, aliquot a fixed volume of plasma (e.g., 300  $\mu$ L).[13]
- Add a fixed amount of **Linacotide-d4** internal standard solution to all samples, standards, and QCs.
- Sample Extraction (Solid-Phase Extraction):
  - Condition the SPE plate/cartridges with methanol followed by water.
  - Load the plasma samples onto the SPE sorbent.
  - Wash the sorbent to remove interfering matrix components (e.g., with an aqueous basic solution).
  - Elute the analyte and internal standard using an appropriate solvent (e.g., methanol with formic acid).
  - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[13]
- UPLC-MS/MS Analysis:
  - Chromatography: Separate the analyte from matrix components using a reversed-phase column (e.g., C18). Employ a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN).[3][14]
  - Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Monitor specific precursor-to-product ion transitions for both Linacotide and **Linacotide-d4** using Multiple Reaction Monitoring (MRM).
  - Quantification: Construct a calibration curve by plotting the peak area ratio (Linacotide/**Linacotide-d4**) against the known concentration of the calibration standards.

Determine the concentration of Linaclotide in unknown samples by interpolating their peak area ratios from this curve.



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Workflow for Linaclotide quantification using an internal standard.

## Protocol: Peptide Synthesis and Purification Overview

Linaclotide is a synthetic peptide produced using Solid-Phase Peptide Synthesis (SPPS), followed by oxidative folding to form the correct disulfide bonds and purification via HPLC.[3][15][16]

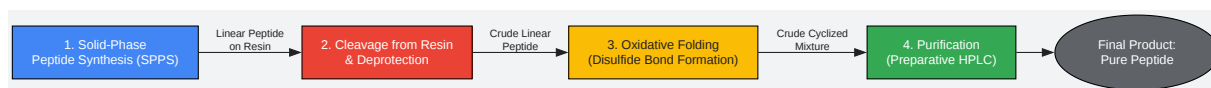
Objective: To synthesize and purify a peptide like Linaclotide.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS):
  - The peptide is assembled sequentially on a solid resin support.
  - The process involves repeated cycles of:
    - Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the growing peptide chain.
    - Coupling: Activation and coupling of the next protected amino acid in the sequence.
    - Washing: Removal of excess reagents and byproducts.
  - This cycle is repeated until the full 14-amino acid linear sequence is assembled on the resin.[15]
- Cleavage and Deprotection:
  - Once synthesis is complete, the peptide is cleaved from the resin support.
  - Simultaneously, all permanent side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid - TFA).[15]
  - The crude linear peptide is then precipitated, washed (e.g., with diethyl ether), and lyophilized.[15]



- Oxidative Folding (Cyclization):
  - The linear peptide, containing six cysteine residues, must be folded to form the three specific disulfide bonds (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13).[3]
  - This is achieved by dissolving the peptide at a low concentration in an oxidation buffer (e.g., a phosphate buffer at neutral to slightly basic pH) and stirring in the presence of air or another oxidizing agent.[15][16] This process promotes the formation of the thermodynamically favored disulfide bond arrangement.
- Purification (Preparative RP-HPLC):
  - The crude cyclized peptide mixture, which may contain incorrectly folded isomers and other impurities, is purified.
  - Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[3][14]
  - The mixture is separated on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like TFA or formic acid.[3]
  - Fractions corresponding to the main peak (the correctly folded Linacotide) are collected, pooled, and lyophilized to yield the final high-purity product.



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General workflow for synthetic peptide production.

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